molecular formula C5H13AsO2 B14400952 2,2'-(Methylarsanediyl)di(ethan-1-ol) CAS No. 87993-18-8

2,2'-(Methylarsanediyl)di(ethan-1-ol)

Cat. No.: B14400952
CAS No.: 87993-18-8
M. Wt: 180.08 g/mol
InChI Key: BXDHJCQKWPFCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Methylarsanediyl)di(ethan-1-ol) is an organoarsenic compound characterized by a central methylarsanediyl group (-As(CH₃)-) bridging two ethanol moieties. Its molecular formula is C₅H₁₃AsO₂, with a molecular weight of 188.08 g/mol.

Arsenic-containing compounds often exhibit unique redox behavior and bioactivity, making them candidates for specialized applications in medicinal chemistry or materials science. However, their toxicity profiles require careful handling, as arsenic derivatives are generally more hazardous than their nitrogen or sulfur counterparts .

Properties

CAS No.

87993-18-8

Molecular Formula

C5H13AsO2

Molecular Weight

180.08 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)arsanyl]ethanol

InChI

InChI=1S/C5H13AsO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3

InChI Key

BXDHJCQKWPFCAZ-UHFFFAOYSA-N

Canonical SMILES

C[As](CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylarsanediyl)di(ethan-1-ol) typically involves the reaction of methylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_3\text{AsH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{As}(\text{CH}_2\text{CH}_2\text{OH})_2 ]

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Methylarsanediyl)di(ethan-1-ol) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification steps may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylarsanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to methylarsine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Methylarsine and related compounds.

    Substitution: Chlorinated derivatives and other substituted products.

Scientific Research Applications

2,2’-(Methylarsanediyl)di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Methylarsanediyl)di(ethan-1-ol) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, affecting their function. The hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways.

Comparison with Similar Compounds

2,2′-(Methylazanediyl)di(ethan-1-ol) (MDEA)

  • Molecular Formula: C₅H₁₃NO₂
  • Key Features: Nitrogen-centered, methyl-substituted diethanolamine.
  • Applications :
    • Industrial gas sweetening (H₂S/CO₂ removal) .
    • Corrosion inhibition and pH control .
  • Reactivity : Undergoes protonation in acidic environments, enabling gas absorption. Less toxic than arsenic analogues but sensitive to oxidation .

2,2′-(Phenylazanediyl)di(ethan-1-ol)

  • Molecular Formula: C₁₀H₁₅NO₂
  • Key Features : Aromatic phenyl group attached to a nitrogen center.
  • Applications :
    • Intermediate in synthesizing protease inhibitors (e.g., indole-acetylene derivatives) .
  • Reactivity: Participates in Sonogashira coupling and iodination reactions, enabling modular drug design .

2,2′-Disulfanediylbis(ethan-1-ol)

  • Molecular Formula : C₄H₁₀O₂S₂
  • Key Features: Disulfide (-S-S-) bridge between ethanol groups.
  • Applications :
    • Precursor for ROS-responsive materials (e.g., cross-linkers in drug delivery systems) .
  • Reactivity : Susceptible to thiol-disulfide exchange, enabling redox-responsive degradation .

Functional and Reactivity Comparisons

Electrochemical Behavior

  • Nitrogen Analogues : Electrochemical oxidation of 2,2′-(benzylazanediyl)di(ethan-1-ol) yields oxazolidine derivatives (25–45% efficiency) under alkaline conditions .

Toxicity and Stability

  • Arsenic vs. Nitrogen : Arsenic derivatives are typically more toxic and environmentally persistent. For example, 2,2'-(Methylarsanediyl)di(ethan-1-ol) may require stringent safety protocols (e.g., P264+P280+P305+P351+P338+P337+P313 for handling) similar to selenium-based compounds .
  • Sulfur/Selenium Analogues : Disulfides and diselenides degrade under redox stress, offering biodegradability advantages over arsenic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.